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molecular formula C8H6BrNO4 B187983 4-(Bromomethyl)-3-nitrobenzoic acid CAS No. 55715-03-2

4-(Bromomethyl)-3-nitrobenzoic acid

Cat. No. B187983
M. Wt: 260.04 g/mol
InChI Key: QMAHVAFURJBOFV-UHFFFAOYSA-N
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Patent
US04062746

Procedure details

The bromoacid 3 (11.8 g) was added in portions over 0.5 hour to 100 ml of 90% HNO3 (white fumming) at -10° C. The suspension was stirred at -10° for an additional 2 hours when the solution became clear orange. This solution was poured onto crushed ice. The product was collected by filtration, washed with ice cold H2O (3 × 50 ml) until the washings were neutral. Drying in vacuo followed by crystallization twice from CH2Cl2 /hexane gave pure nitro acid 4 (11.02 g, 85%): m.p. 125-126, i.r. (Nujol) 2800-2300, 1690, 1610 (COOH), 1600 (Aromatic), 1540, 1300 cm-1 (NO2); nmr (CDCl3, DMSO-d6) 4.9 (S,2), 7.8 (d,1), 8.2 (dd,1), 8.6 (d,1) 10.8 (s,1); Rf(5) 0.55; Rf (1) 0.82; UVmax (CH3OH) 227 mμ (t = 2.13 104) 305 mμ (t 4.1 × 103).
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1.[N+:12]([O-])([OH:14])=[O:13]>>[N+:12]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:3]=1[CH2:2][Br:1])[C:9]([OH:11])=[O:10])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred at -10° for an additional 2 hours when the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with ice cold H2O (3 × 50 ml) until the washings
CUSTOM
Type
CUSTOM
Details
Drying in vacuo
CUSTOM
Type
CUSTOM
Details
followed by crystallization twice from CH2Cl2 /hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1CBr
Measurements
Type Value Analysis
AMOUNT: MASS 11.02 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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